3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethylidene]hydrazin-1-ylidene]ethyl]thiophen-2-yl}methyl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethylidene]hydrazin-1-ylidene]ethyl]thiophen-2-yl}methyl)-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as chloro, trifluoromethyl, pyridine, and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethylidene]hydrazin-1-ylidene]ethyl]thiophen-2-yl}methyl)-5-(trifluoromethyl)pyridine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyridine and thiophene intermediates, followed by their functionalization with chloro and trifluoromethyl groups. The final step involves the coupling of these intermediates through a series of condensation and substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethylidene]hydrazin-1-ylidene]ethyl]thiophen-2-yl}methyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethylidene]hydrazin-1-ylidene]ethyl]thiophen-2-yl}methyl)-5-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and chemical properties make it a promising candidate for the development of new pharmaceuticals targeting various diseases.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties, such as stability and reactivity, make it valuable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethylidene]hydrazin-1-ylidene]ethyl]thiophen-2-yl}methyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications and to optimize its efficacy and safety.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethylidene]hydrazin-1-ylidene]ethyl]thiophen-2-yl}methyl)-5-(trifluoromethyl)pyridine
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its complex structure This combination imparts unique chemical and biological properties, making it distinct from other similar compounds
Properties
IUPAC Name |
(E)-1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-N-[(E)-1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylideneamino]ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2F6N4S2/c1-13(23-5-3-17(39-23)9-21-19(27)7-15(11-35-21)25(29,30)31)37-38-14(2)24-6-4-18(40-24)10-22-20(28)8-16(12-36-22)26(32,33)34/h3-8,11-12H,9-10H2,1-2H3/b37-13+,38-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMHFLROXKPDNZ-VLMNQWLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(C)C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=C(S3)CC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N=C(\C1=CC=C(S1)CC2=C(C=C(C=N2)C(F)(F)F)Cl)/C)/C3=CC=C(S3)CC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2F6N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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